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molecular formula C11H10O3 B8636697 Furan-2-carbaldehyde;phenol CAS No. 26338-61-4

Furan-2-carbaldehyde;phenol

Cat. No. B8636697
M. Wt: 190.19 g/mol
InChI Key: ANAGEECPKFGKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526924

Procedure details

Into a 4 liter resin vessel equipped with a mechanical stirrer, distillation condenser, heating mantel and thermometer is placed 2000 gms (21.28 moles) of USP phenol and 1480 gms (15.25 moles) of furfural. This mixture is heated to 66° C. and 30.0 gms (0.36 mole) sodium carbonate added. The charge is then slowly heated to 121° C., at which temperature the heating mantel is removed. The reaction then becomes exothermic and the temperature continues to rise until boiling begins at 135° C. The distillate is collected in a separating device and the furfural layer is periodically drawn off and returned to the batch during the course of the reaction. Distillation is continued for 3 hours, 40 minutes with the batch temperature maintained between 133° and 139° C. The resin is then discharged from the vessel and allowed to cool to a solid which has a melting point of 89° C. (192° F.), a yield of 3230 gms, a glass transistion temperature of 330° K. (134.6° F.). This is a non-curing Novolak resin, as shown when tested on a hot plate at 330° F., but when thoroughly mixed with 10 pph of hexa, has a set time at 330° F. of 65-69 sec.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1480 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
1480 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 4 liter resin vessel equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantel and thermometer
TEMPERATURE
Type
TEMPERATURE
Details
The charge is then slowly heated to 121° C., at which temperature the heating mantel
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
until boiling begins at 135° C
DISTILLATION
Type
DISTILLATION
Details
The distillate is collected in a separating device
CUSTOM
Type
CUSTOM
Details
returned to the batch during the course of the reaction
DISTILLATION
Type
DISTILLATION
Details
Distillation
TEMPERATURE
Type
TEMPERATURE
Details
maintained between 133° and 139° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to a solid which
CUSTOM
Type
CUSTOM
Details
a melting point of 89° C. (192° F.)
CUSTOM
Type
CUSTOM
Details
a glass transistion temperature of 330° K
CUSTOM
Type
CUSTOM
Details
(134.6° F.)
CUSTOM
Type
CUSTOM
Details
tested on a hot plate at 330° F.
ADDITION
Type
ADDITION
Details
when thoroughly mixed with 10 pph of hexa
CUSTOM
Type
CUSTOM
Details
at 330° F.
CUSTOM
Type
CUSTOM
Details
of 65-69 sec
Duration
67 (± 2) s

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C1(=CC=CC=C1)O.C(C1=CC=CO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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